1,3-Dibromo-2,4-difluoro-6-iodobenzene
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Overview
Description
1,3-Dibromo-2,4-difluoro-6-iodobenzene is an organic compound with the molecular formula C6HBr2F2I. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4-difluoro-6-iodobenzene can be synthesized through a multi-step halogenation process. The starting material, typically a benzene derivative, undergoes sequential bromination, fluorination, and iodination reactions. Each halogenation step requires specific reagents and conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentration. The final product is purified through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2,4-difluoro-6-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki or Heck reactions, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-Dibromo-2,4-difluoro-6-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2,4-difluoro-6-iodobenzene involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-2-iodobenzene
- 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
- 1,5-Dibromo-2,4-difluoro-3-iodobenzene
Uniqueness
1,3-Dibromo-2,4-difluoro-6-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6HBr2F2I |
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Molecular Weight |
397.78 g/mol |
IUPAC Name |
2,4-dibromo-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C6HBr2F2I/c7-4-2(9)1-3(11)5(8)6(4)10/h1H |
InChI Key |
XPQCGIRIQFOITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Br)F)Br)F |
Origin of Product |
United States |
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